3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid
Overview
Description
The compound “3-(4-(((2’-Methyl-[1,1’-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “3-(4-(((2’-Methyl-[1,1’-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid” are not specifically mentioned in the available resources .Scientific Research Applications
Phenolic Acids and Biological Activities
- Phenolic acids, including Chlorogenic Acid (CGA), have been recognized for their versatile biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, and anti-hypertension properties. It's also involved in modulating lipid metabolism and glucose regulation, potentially beneficial for treating hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Flavor Compounds in Foods
- Branched aldehydes like 2-methyl propanal and 3-methyl butanal, structurally similar to the compound , are crucial flavor compounds in food products. These compounds arise from the breakdown of amino acids and significantly influence the flavor profile of both fermented and non-fermented food products (Smit et al., 2009).
Sorption of Herbicides
- Phenoxy herbicides, including compounds like 2,4-D and 2-(2,4-dichlorophenoxy)propanoic acid, exhibit sorption characteristics influenced by soil parameters such as pH, organic carbon content, and iron oxides. Understanding their sorption behavior is crucial for environmental management and the development of remediation strategies for herbicide-contaminated sites (Werner et al., 2012).
Heterocyclic Compounds and Dyes
- The chemistry of certain heterocyclic compounds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is a vital building block for synthesizing various heterocyclic compounds and dyes. These compounds are of significant interest due to their reactivity and application in the synthesis of diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Cinnamic Acid Derivatives in Anticancer Research
- Cinnamic acid derivatives, sharing structural similarities with the compound , have been studied extensively for their antitumor properties. These compounds have been utilized in medicinal research for their potential in cancer treatment, emphasizing the importance of further exploration and utilization of these compounds in therapeutic applications (De et al., 2011).
properties
IUPAC Name |
3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXKSLKGSSZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid | |
CAS RN |
1236109-67-3 | |
Record name | TUG-469 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUG-469 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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